Pitavastatin

Descripción general

Descripción

La pitavastatina cálcica es un miembro de la clase de medicamentos estatinas, utilizado principalmente para reducir los niveles de lípidos y disminuir el riesgo de enfermedades cardiovasculares. Es un inhibidor competitivo de la enzima 3-hidroxi-3-metilglutaril-coenzima A reductasa, que cataliza la conversión de 3-hidroxi-3-metilglutaril-coenzima A a mevalonato, un paso temprano limitante de la velocidad en la biosíntesis del colesterol . La pitavastatina cálcica fue patentada en 1987 y aprobada para uso médico en 2003 .

Métodos De Preparación

La preparación de la pitavastatina cálcica implica varios pasos:

Hidrólisis de PI-9: Este paso implica hidrolizar PI-9 para obtener ácido (E)-7-[2-ciclopropil-4-(4-fluorofenil)-3-quinolyl]-3,5-dihidroxil-6-heptenoico.

Reacción con Acetato de Vinilo: El producto hidrolizado se hace reaccionar entonces con acetato de vinilo en un medio de reacción bajo la influencia de lipasa para separar y obtener ácido (3R, 5S, E)-7-[2-ciclopropil-4-(4-fluorofenil)-3-quinolyl]-3,5-diacetoxil-6-heptenoico.

Hidrólisis Adicional: Este producto se hidroliza adicionalmente para obtener ácido (3R, 5S, E)-7-[2-ciclopropil-4-(4-fluorofenil)-3-quinolyl]-3,5-dihidroxil-6-heptenoico.

Formación de Sal de Calcio: Finalmente, el producto se hace reaccionar con cloruro de calcio para obtener pitavastatina cálcica.

Análisis De Reacciones Químicas

La pitavastatina cálcica experimenta diversas reacciones químicas:

Oxidación y Reducción: Estas reacciones son cruciales en las vías metabólicas de la pitavastatina cálcica.

Reacciones de Sustitución: Estas reacciones implican la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes: El hidróxido de sodio se utiliza comúnmente para la hidrólisis, mientras que el cloruro de calcio se utiliza para formar la sal de calcio.

Productos Principales: El producto principal formado es la pitavastatina cálcica, que se utiliza en formulaciones farmacéuticas.

Aplicaciones Científicas De Investigación

Lipid-Lowering Efficacy

Pitavastatin is known for its potent efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C). Studies have demonstrated that this compound shows a higher affinity for HMG-CoA reductase compared to other statins, making it an effective option for patients with hypercholesterolemia.

| Study | Population | Dosage | LDL-C Reduction | Duration |

|---|---|---|---|---|

| REAL-CAD | 13,054 patients with CAD | 1 mg vs. 4 mg | 4.3% vs. 5.4% (hazard ratio 0.81) | Varies |

| PROOF | 28,343 patients with hyperlipidemia | 1, 2, or 4 mg | Significant reduction observed | 8 weeks |

The REAL-CAD study highlighted the effectiveness of this compound in reducing cardiovascular events among patients with stable coronary artery disease (CAD) .

Cardiovascular Disease Prevention

This compound has been shown to reduce major adverse cardiovascular events (MACE) significantly. In the REPRIEVE trial, it was found to decrease MACE by 35% in people living with HIV over a median follow-up of 5.1 years, indicating its potential in preventing cardiovascular complications beyond lipid management .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties that contribute to its cardiovascular benefits. It has been associated with reduced levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and lipoprotein-associated phospholipase A2.

| Marker | Baseline Level | Post-Treatment Level | Significance |

|---|---|---|---|

| hs-CRP | 0.49 mg/L | 0.37 mg/L | P < 0.05 |

| Lipoprotein-Associated Phospholipase A2 | Elevated levels observed before treatment | Significant reduction noted post-treatment | Not specified |

These findings suggest that this compound may exert protective effects on vascular health by mitigating inflammation .

Tolerability and Safety Profile

This compound has been reported to have a favorable tolerability profile compared to other statins, particularly in patients who experience myopathy or muscle-related side effects with other treatments. A case study indicated that a combination of this compound and ezetimibe was well-tolerated in a patient previously intolerant to other statins .

Clinical Case Studies

Several clinical trials and observational studies have provided insights into the real-world effectiveness and safety of this compound:

- Case Study on Tolerability : A patient with mixed dyslipidemia experienced myalgia with fluvastatin but tolerated this compound at a dose of 1 mg combined with ezetimibe without adverse effects .

- Efficacy in Diverse Populations : Observational studies across various demographics have consistently shown significant reductions in LDL-C and improvements in overall lipid profiles among those treated with this compound .

Mecanismo De Acción

La pitavastatina cálcica ejerce sus efectos inhibiendo la enzima 3-hidroxi-3-metilglutaril-coenzima A reductasa. Esta inhibición evita la conversión de 3-hidroxi-3-metilglutaril-coenzima A a mevalonato, un paso crucial en la biosíntesis del colesterol . Las concentraciones reducidas de colesterol hepático conducen a una regulación positiva de los receptores de lipoproteínas de baja densidad, aumentando la eliminación de lipoproteínas de baja densidad del torrente sanguíneo .

Comparación Con Compuestos Similares

La pitavastatina cálcica se compara con otras estatinas como atorvastatina, pravastatina, rosuvastatina, fluvastatina y lovastatina . A diferencia de otras estatinas, la pitavastatina cálcica no se metaboliza por la isoenzima hepática citocromo CYP3A4, lo que da lugar a menos interacciones medicamentosas . También tiene un efecto similar o mayor sobre el colesterol de lipoproteínas de baja densidad y no se asocia a un deterioro del metabolismo de la glucosa . Además, la pitavastatina cálcica aumenta los niveles de lipoproteínas de alta densidad y mejora la capacidad de salida del colesterol .

Compuestos Similares

- Atorvastatina

- Pravastatina

- Rosuvastatina

- Fluvastatina

- Lovastatina

La pitavastatina cálcica destaca por su singular perfil farmacocinético y farmacológico, lo que la convierte en una valiosa opción para los pacientes con dislipidemia y enfermedades cardiovasculares .

Actividad Biológica

Pitavastatin is a member of the statin class of medications, primarily used to lower cholesterol levels and reduce cardiovascular risk. Its biological activity encompasses various mechanisms that contribute to its efficacy in lipid management and potential therapeutic applications beyond cholesterol reduction.

This compound's primary mechanism is the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to:

- Decreased LDL-C Levels : this compound significantly reduces low-density lipoprotein cholesterol (LDL-C) levels, as evidenced by clinical trials showing reductions of up to 29.1% within four weeks of treatment initiation .

- Increased HDL-C Levels : It has been shown to increase high-density lipoprotein cholesterol (HDL-C) levels by approximately 19.9% in patients switching from other statins .

- Enhanced LDL Receptor Expression : this compound promotes the expression of LDL receptors, facilitating increased uptake of LDL from the bloodstream .

In Vitro Studies

- Endothelial Lipase Activity : Research indicates that this compound reduces endothelial lipase activity in endothelial cells, which is linked to improved lipid profiles . For instance, in EA.hy926 cells treated with this compound, phospholipase activity decreased significantly from 238 nmol/mL/h to 83.8 nmol/mL/h .

- Cytotoxic Effects on Cancer Cells : Studies have demonstrated that this compound exhibits cytotoxic effects against ovarian cancer cells. The presence of mevalonate pathway metabolites can reverse these effects, indicating a complex interaction between lipid metabolism and cancer cell viability .

In Vivo Studies

- REAL-CAD Trial : This trial assessed the efficacy of high-dose (4 mg/day) versus low-dose (1 mg/day) this compound in patients with stable coronary artery disease (CAD). The results showed a significant reduction in cardiovascular events in the high-dose group, highlighting its effectiveness beyond mere lipid lowering .

- REPRIEVE Trial : In this study involving people with HIV, this compound demonstrated a 35% reduction in major adverse cardiovascular events compared to placebo over a median follow-up of 5.1 years, again suggesting benefits beyond LDL reduction .

Long-term Safety and Efficacy

A long-term observational study involving over 20,000 patients indicated that this compound was well tolerated, with only 10.4% experiencing adverse events, most of which were mild . The LIVES study confirmed significant reductions in LDL-C and increases in HDL-C levels over an extended period.

Comparison with Other Statins

In comparative studies, this compound has shown superior efficacy in reducing LDL-C and improving HDL-C levels compared to other statins like atorvastatin and simvastatin . Its unique pharmacokinetic properties allow for effective dosing without significant side effects.

Summary Table of Key Findings

| Study/Trial | Population | Intervention | Key Findings |

|---|---|---|---|

| REAL-CAD | Patients with stable CAD | High-dose vs Low-dose | High-dose reduced cardiovascular events significantly |

| REPRIEVE | People with HIV | This compound vs Placebo | 35% reduction in major adverse cardiovascular events |

| LIVES Study | ~20,000 patients | This compound | Significant reductions in LDL-C (29.1%) and increases in HDL-C (19.9%) |

| In Vitro Studies | Endothelial cells | This compound | Decreased phospholipase activity by 64% |

Propiedades

Número CAS |

147511-69-1 |

|---|---|

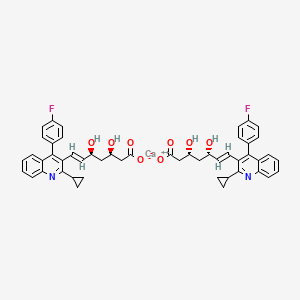

Fórmula molecular |

C50H46CaF2N2O8 |

Peso molecular |

881.0 g/mol |

Nombre IUPAC |

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1 |

Clave InChI |

RHGYHLPFVJEAOC-FFNUKLMVSA-L |

SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |

SMILES isomérico |

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |

SMILES canónico |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |

Apariencia |

white to pale-yellow powder |

Key on ui other cas no. |

147511-69-1 |

Pictogramas |

Health Hazard |

Solubilidad |

Very slightly soluble |

Sinónimos |

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid itavastatin itavastatin calcium nisvastatin NK 104 NK-104 P 872441 P-872441 pitavastatin pitavastatin calcium pitavastatin lactone |

Presión de vapor |

2.32X10-17 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.